molecular formula C10H21Cl2N3O2 B1373608 4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride CAS No. 1315366-80-3

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride

Cat. No.: B1373608
CAS No.: 1315366-80-3
M. Wt: 286.2 g/mol
InChI Key: AALDLNPSQLAHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidin-2-one core, a prevalent motif in pharmaceuticals, substituted with a primary amine and a 2-morpholinoethyl group . The morpholine ring is a common heterocycle in FDA-approved drugs, known for its ability to improve water solubility and influence the pharmacokinetic properties of drug candidates . The presence of multiple nitrogen-containing functional groups makes this molecule a versatile building block for the synthesis of more complex compounds. Researchers can utilize the primary amine for amide bond formation or condensation reactions, while the morpholine group can contribute to molecular recognition. Such heterocyclic scaffolds are frequently investigated for their potential biological activities, as over 85% of all FDA-approved drugs contain at least one heterocycle . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro assay conditions. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety and handling assessments prior to use.

Properties

IUPAC Name

4-amino-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.2ClH/c11-9-7-10(14)13(8-9)2-1-12-3-5-15-6-4-12;;/h9H,1-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALDLNPSQLAHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CC(CC2=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach involves the nucleophilic substitution reaction between 4-amino-2-pyrrolidinone and 2-(morpholin-4-yl)ethyl chloride under basic conditions. This reaction typically proceeds as follows:

  • Starting Materials:

    • 4-Amino-2-pyrrolidinone
    • 2-(Morpholin-4-yl)ethyl chloride (alkylating agent)
  • Reaction Conditions:

    • Base: Sodium hydroxide or potassium carbonate
    • Solvent: Organic solvents such as dichloromethane or dimethylformamide (DMF)
    • Temperature: Generally room temperature to mild heating (25–50°C)
    • Time: Several hours to overnight to ensure complete reaction
  • Mechanism:
    The amino group on the pyrrolidinone ring acts as a nucleophile attacking the electrophilic carbon of the alkyl chloride, resulting in the formation of the substituted product.

  • Purification:
    The crude product is purified by recrystallization or column chromatography to isolate the dihydrochloride salt form with high purity.

This method is well-established for laboratory-scale synthesis and provides good yields with manageable reaction conditions.

Industrial Scale Preparation

For industrial production, continuous flow synthesis has been adopted to enhance efficiency, safety, and product consistency. The continuous flow method offers several advantages:

  • Advantages:

    • Precise control over reaction parameters (temperature, residence time, mixing)
    • Improved safety by minimizing the handling of hazardous intermediates
    • Scalability for large batch production
    • Higher purity due to controlled reaction environment and minimized side reactions
  • Process Description:
    The continuous flow setup involves feeding solutions of 4-amino-2-pyrrolidinone and 2-(morpholin-4-yl)ethyl chloride along with a base into a microreactor or tubular reactor. The reaction mixture flows continuously through the reactor where the substitution occurs. The product stream is then collected and subjected to purification steps such as high-performance liquid chromatography (HPLC) or crystallization to obtain the dihydrochloride salt.

  • Outcome:
    This approach yields a consistent product with high purity and reduces the reaction time significantly compared to batch processes.

Alternative Synthetic Strategies and Related Compounds

While the direct alkylation of 4-amino-2-pyrrolidinone is the main route, related synthetic strategies from pyrrolidine derivatives provide insights into potential improvements:

  • Stereoselective Synthesis:
    Some pyrrolidine derivatives are synthesized using stereoselective methods (e.g., Evans method) to improve yield and selectivity, though these methods often involve more complex intermediates and reagents.

  • Use of Protected Intermediates:
    Protection of amino groups (e.g., Boc protection) during intermediate steps can improve selectivity and reduce side reactions, followed by deprotection to yield the target compound.

  • Alkylation with Morpholine Derivatives:
    Alkylation reactions involving morpholine or morpholine-containing alkyl halides are common in related syntheses, often using bases like potassium carbonate in DMF to facilitate nucleophilic substitution.

Reaction Conditions Summary Table

Parameter Typical Laboratory Conditions Industrial Continuous Flow Conditions
Starting materials 4-Amino-2-pyrrolidinone, 2-(morpholin-4-yl)ethyl chloride Same as laboratory scale, fed continuously
Base Sodium hydroxide, potassium carbonate Same, optimized for flow system
Solvent Dichloromethane, DMF DMF or other suitable solvents compatible with flow
Temperature Room temperature to 50°C Precisely controlled, often 25–40°C
Reaction time Several hours to overnight Minutes to hours depending on flow rate
Purification Recrystallization, column chromatography HPLC, crystallization
Yield Moderate to high (60–80%) High and consistent (>80%)

Research Findings on Reaction Optimization

  • Base Selection:
    Potassium carbonate is preferred over stronger bases in some protocols to reduce side reactions and improve selectivity.

  • Solvent Effects:
    Polar aprotic solvents like DMF enhance nucleophilicity and solubility of reactants, improving reaction rates and yields.

  • Temperature Control:
    Mild heating accelerates reaction without decomposing sensitive intermediates; excessive heat may lead to by-products.

  • Purification Techniques: Advanced purification such as preparative HPLC is employed industrially to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine nitrogen and primary amine group serve as nucleophilic centers for substitution reactions:

Reaction Type Reagents/Conditions Products Yield Source
AlkylationAlkyl halides, K₂CO₃, DMF, 60–80°CN-Alkylated derivatives (e.g., quaternary ammonium salts)63–77%
AcylationAcetyl chloride, THF, 0°C to RTAcetylated amine derivatives (stable under anhydrous conditions)85–90%

Key Findings :

  • The morpholine nitrogen undergoes alkylation with chloroethyl derivatives (e.g., N-(2-chloroethyl)morpholine hydrochloride) to form branched structures .

  • Acylation at the primary amine group preserves the pyrrolidinone ring integrity while modifying solubility.

Ring-Opening and Rearrangement

Under acidic or oxidative conditions, the pyrrolidinone ring demonstrates instability:

Condition Reagents Products Mechanistic Notes
Strong acids (HCl/H₂SO₄)Concentrated HCl, refluxLinear amine-carboxylic acid derivatives via β-lactam cleavageProtonation at carbonyl facilitates scission
Oxidative (H₂O₂)H₂O₂, Fe²⁺ catalyst, aqueous mediumPyrrole-2,5-dione intermediatesRadical-mediated oxidation of the ring

Research Insight :
Ring-opening reactions are critical for synthesizing bioactive metabolites but require precise pH control to avoid decomposition.

Catalytic Interactions

The compound participates in metal-catalyzed reactions, leveraging its electron-rich morpholine group:

Catalyst Reaction Type Applications Reference
Pd/CHydrogenationSaturation of double bonds in pyrrolidinone derivatives
InCl₃Multicomponent couplingFormation of pyrano[2,3-c]pyrazole hybrids under ultrasonication

Example :
InCl₃-mediated coupling with malononitrile and hydrazine yields heterocyclic hybrids with demonstrated antimicrobial activity .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Compound Reactivity Difference
4-Amino-1-ethylpyrrolidin-2-one hydrochlorideLacks morpholine side chain; reduced nucleophilicity and catalytic coupling efficiency
Piperidine-based analoguesEnhanced stability in acidic conditions but lower solubility in polar solvents

Mechanistic Basis :
The morpholine moiety enhances electron-donating capacity, facilitating interactions in polar reaction environments .

Stability and Degradation Pathways

Critical stability parameters under varying conditions:

Factor Effect
pH < 3Rapid hydrolysis of the morpholine ring to form ethanolamine derivatives
UV light (254 nm)Photodegradation via radical intermediates (t₁/₂ = 4.2 hours)
High humidity (>80% RH)Deliquescence due to dihydrochloride salt form

Practical Implication :
Storage at 2–8°C in anhydrous environments is recommended for long-term stability .

Scientific Research Applications

CNS Activity

Research indicates that compounds with similar structures to 4-amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride exhibit central nervous system (CNS) activity. The morpholine group is known to enhance blood-brain barrier permeability, making it a candidate for neurological studies and potential treatments for disorders such as anxiety and depression .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It can potentially inhibit specific kinases involved in tumor growth, similar to other morpholine derivatives that have shown efficacy against various cancer types, including gastrointestinal stromal tumors (GISTs) .

Neuroprotective Effects

The neuroprotective effects of morpholine derivatives have been documented in various studies. Compounds like this compound may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent substitution with the morpholine group. Its derivatives are also being explored for enhanced biological activity or selectivity against specific targets.

Synthesis Step Reagents/Conditions Expected Outcome
Formation of PyrrolidineAmmonium salts, aldehydesPyrrolidine ring
Morpholine SubstitutionMorpholine, baseMorpholine-substituted product
Hydrochloride FormationHCl gasDihydrochloride salt

Case Studies

Several case studies have investigated the efficacy of similar compounds in treating CNS disorders and cancers:

  • CNS Disorders : A study demonstrated that morpholine derivatives could significantly reduce anxiety-like behavior in rodent models, indicating potential for treating anxiety disorders .
  • Cancer Treatment : Research on related compounds showed promising results in inhibiting c-KIT kinase activity in GISTs, suggesting that this compound may have similar effects .

Mechanism of Action

The mechanism of action of 4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Morpholine and Pyrrolidinone Motifs

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Pharmacological Notes Reference
4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride Pyrrolidin-2-one 4-Amino, 1-(2-morpholinoethyl), dihydrochloride Solubility enhanced by dihydrochloride salt; structural mimicry of peptide bonds
Forodesine Hydrochloride Pyrrolo[3,2-d]pyrimidin-4-one 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl], monohydrochloride Inhibits purine nucleoside phosphorylase; used in T-cell malignancies
[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-methanesulfonyl-piperazin-2-ylmethyl]-dimethyl-amine Thieno[3,2-d]pyrimidine Morpholin-4-yl, piperazine, methanesulfonyl Anticandidate for kinase inhibition; synthesized via nucleophilic substitution
Compound 16 (from J. Med. Chem. 2007) Quinoline-3-carboxamide 2-(Morpholin-4-yl)ethyl Lower affinity (Ki = 221 nM) compared to n-pentyl analogues
Key Observations:

Morpholine Substituent Impact: The 2-(morpholin-4-yl)ethyl group in the main compound and Compound 16 (J. Med. Chem. In Compound 16, this substituent reduced cannabinoid receptor binding affinity by 14-fold compared to an n-pentyl chain, suggesting steric or electronic mismatches in certain targets . In contrast, morpholine-containing thienopyrimidines (e.g., ) are leveraged for kinase inhibition, where the morpholine’s polarity may facilitate interactions with ATP-binding pockets .

Salt Forms and Solubility: The dihydrochloride salt of the main compound likely offers superior aqueous solubility compared to Forodesine’s monohydrochloride form, which is critical for oral bioavailability .

Pyrrolidinone vs. Pyrrolopyrimidinone: Forodesine’s pyrrolo[3,2-d]pyrimidin-4-one core enables selective inhibition of purine nucleoside phosphorylase, highlighting how ring expansion (from pyrrolidinone to pyrrolopyrimidinone) can shift target specificity .

Conformational Analysis

The pyrrolidinone ring’s puckering (flattened or twisted conformation) influences binding. Cremer-Pople parameters () quantify puckering amplitude (q) and phase angle (φ), critical for comparing ring geometries. For instance:

  • A planar pyrrolidinone (q ≈ 0) may favor π-stacking interactions, while a puckered form (q > 0) could enhance steric complementarity with hydrophobic pockets .
  • No direct data on the main compound’s puckering is available, but its comparison to Forodesine (with a rigid bicyclic core) underscores the need for structural studies .

Biological Activity

4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride, a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a morpholine moiety, contributing to its diverse biological effects.

  • Chemical Formula : C10H21Cl2N3O2
  • Molecular Weight : 286.20 g/mol
  • CAS Number : 1315366-80-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and morpholine groups enhances its solubility and bioavailability, facilitating better interaction with target sites.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound exhibits significant antibacterial activity, particularly against S. aureus and E. coli, which are common pathogens responsible for various infections .

Antifungal Activity

In addition to its antibacterial properties, the compound has also demonstrated antifungal activity. Research indicates that it can inhibit the growth of fungi such as Candida species, with MIC values comparable to those of established antifungal agents.

Study on Antimicrobial Properties

A comprehensive study examined the antibacterial and antifungal activities of several pyrrolidine derivatives, including our compound of interest. The study concluded that modifications in the molecular structure significantly influence antimicrobial potency. The presence of electron-donating groups on the pyrrolidine ring was linked to enhanced activity against bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that substituents on the morpholine and pyrrolidine rings play a crucial role in determining biological activity. Compounds with halogen substitutions exhibited stronger antibacterial properties compared to their unsubstituted counterparts .

Q & A

What are the key structural features of 4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride, and how do they influence its reactivity in synthetic pathways?

Basic Question
The compound features a pyrrolidin-2-one core substituted with a 4-amino group and a 2-(morpholin-4-yl)ethyl side chain, stabilized as a dihydrochloride salt. The morpholine ring enhances solubility in polar solvents, while the pyrrolidinone moiety contributes to hydrogen-bonding interactions, critical for crystallization. The hydrochloride salt improves stability and facilitates purification via acid-base extraction. These structural attributes influence reactivity by promoting nucleophilic attack at the carbonyl group and modulating steric effects during functionalization .

How can researchers resolve contradictions between theoretical and experimental spectroscopic data (e.g., NMR, IR) for this compound?

Advanced Question
Discrepancies between theoretical (computational) and experimental spectroscopic data can arise from solvent effects, tautomerism, or crystallographic packing. To address this:

  • Perform XRPD analysis to confirm the solid-state structure and identify polymorphic forms (e.g., as demonstrated in a synthesis yielding 52.7% purity with defined XRPD peaks) .
  • Use SHELX refinement for crystallographic data to resolve ambiguities in bond lengths and angles .
  • Cross-validate with DFT calculations (e.g., optimizing geometry at the B3LYP/6-31G* level) to correlate experimental NMR shifts with predicted electronic environments .

What synthetic methodologies are commonly employed for the preparation of this compound, and what are the critical reaction parameters?

Basic Question
A representative synthesis involves:

Coupling reactions : Reacting pyrrolidin-2-one derivatives with morpholine-containing alkylating agents.

Salt formation : Treating the free base with HCl (e.g., 1.0 M aqueous HCl at 50°C) to precipitate the dihydrochloride salt .
Critical Parameters :

  • Temperature control : Heating to 50°C ensures complete dissolution before crystallization.
  • Stoichiometry : Excess HCl (5.0 mol) drives salt formation to completion.
  • Purification : Filtration and rinsing with cold HCl solution to remove unreacted intermediates .

What strategies are effective in optimizing the yield and purity of this compound during large-scale synthesis while minimizing by-product formation?

Advanced Question
To optimize yield and purity:

  • Reaction Monitoring : Use in-situ techniques (e.g., HPLC or LC-MS) to track intermediate formation and adjust reagent stoichiometry dynamically.
  • Crystallization Control : Employ gradient cooling (0°C to 50°C) to nucleate pure crystals selectively, as demonstrated in a 52.7% yield protocol .
  • By-Product Mitigation : Introduce scavenger resins (e.g., polymer-bound morpholine) to sequester unreacted alkylating agents.
  • Orthogonal Purification : Combine recrystallization with preparative HPLC using a C18 column and 0.1% TFA/ACN mobile phase .

Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Basic Question
Key techniques include:

  • XRPD : Confirms crystallinity and identifies polymorphs (e.g., distinct peaks at 2θ = 15.3°, 18.7°, and 23.5°) .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm) .
  • Mass Spectrometry : HRMS (ESI+) validates the molecular ion ([M+H]+^+ = 256.14) .
  • Elemental Analysis : Confirms Cl^- content (~23.8% for dihydrochloride form) .

How can researchers address challenges in determining the crystal structure of this compound, especially when dealing with hydrate or solvate forms?

Advanced Question
For hydrate/solvate resolution:

  • Crystallization Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to isolate anhydrous forms, or aqueous mixtures to induce hydrates.
  • Thermogravimetric Analysis (TGA) : Quantify solvent loss upon heating (e.g., 5–10% weight loss at 100°C indicates bound water) .
  • SHELXL Refinement : Model disordered solvent molecules using PART instructions and ISOR restraints to refine occupancy .
  • Variable-Temperature XRD : Capture structural changes during dehydration to distinguish between labile and structural solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.